molecular formula C18H16N2O3 B12922388 Benzyl (2-(1H-indol-3-yl)-2-oxoethyl)carbamate CAS No. 73053-98-2

Benzyl (2-(1H-indol-3-yl)-2-oxoethyl)carbamate

Cat. No.: B12922388
CAS No.: 73053-98-2
M. Wt: 308.3 g/mol
InChI Key: OOMWPOLYLKNJOQ-UHFFFAOYSA-N
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Description

Benzyl (2-(1H-indol-3-yl)-2-oxoethyl)carbamate is a carbamate derivative featuring an indole moiety, a structure widely utilized in peptide synthesis and medicinal chemistry. The compound consists of a benzyl carbamate group linked to a 2-oxoethyl chain attached to the 3-position of the indole ring. Its synthesis typically involves coupling reactions between activated carbamate precursors and indole-containing intermediates, as described in general procedures for related compounds (e.g., ).

Properties

CAS No.

73053-98-2

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

benzyl N-[2-(1H-indol-3-yl)-2-oxoethyl]carbamate

InChI

InChI=1S/C18H16N2O3/c21-17(15-10-19-16-9-5-4-8-14(15)16)11-20-18(22)23-12-13-6-2-1-3-7-13/h1-10,19H,11-12H2,(H,20,22)

InChI Key

OOMWPOLYLKNJOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)C2=CNC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (2-(1H-indol-3-yl)-2-oxoethyl)carbamate typically involves the reaction of 1H-indole-3-carbaldehyde with benzyl carbamate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Benzyl (2-(1H-indol-3-yl)-2-oxoethyl)carbamate can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted indole derivatives .

Scientific Research Applications

Benzyl (2-(1H-indol-3-yl)-2-oxoethyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl (2-(1H-indol-3-yl)-2-oxoethyl)carbamate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may modulate signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Their Modifications
Compound Name Substituents/Modifications Key Properties Evidence ID
Benzyl {2-[5-Bromo-2-(pent-4-yn-1-yl)-1H-indol-3-yl]ethyl}carbamate (8a) 5-Bromo, pent-4-yn-1-yl chain Enhanced electrophilicity due to bromine; altered lipophilicity from alkyne chain. NMR: δ 7.35 (d, J=8.5 Hz, indole H), 5.10 (s, benzyl CH2).
Benzyl (2-((1-(1H-indol-3-yl)-2-phenylethyl)amino)-2-oxoethyl)carbamate (5.33g) Phenethylamino group Increased steric bulk; potential for hydrogen bonding. IR: 1715 cm⁻¹ (C=O), 3330 cm⁻¹ (N-H).
1-Benzyl-2-(1H-indol-3-yl)-5-oxo-pyrrolidine-2-carbonitrile Pyrrolidine-2-carbonitrile fused to indole Rigidified structure; nitrile group may enhance binding specificity. Crystallographic data confirms planar geometry.
Benzyl (2-oxoazetidin-3-yl)carbamate Azetidine (4-membered ring) Higher ring strain; reactive towards nucleophiles. Molecular weight: 220.22 g/mol.
Benzyl (2-hydrazinyl-2-oxoethyl)carbamate Hydrazine substituent Forms hydrazones; potential for coordination chemistry. PubChem ID: 72771.

Key Observations :

  • Halogenation (e.g., bromine in 8a) increases molecular weight and may enhance binding to hydrophobic pockets.
  • Phenethyl groups (5.33g) introduce aromatic interactions but reduce solubility.
  • Ring size variations (e.g., azetidine vs. pyrrolidine) influence reactivity and conformational flexibility.

Physical and Spectral Properties

Table 2: Comparative Spectral Data
Compound NMR Shifts (δ, ppm) IR Peaks (cm⁻¹) HRMS (m/z)
Target Compound* Indole H: ~7.2–7.4; Benzyl CH2: ~5.1 C=O: ~1700–1715 [M+Na]+: Calculated for C₁₈H₁₆N₂O₃Na: 355.105
8a () 7.35 (d, J=8.5 Hz), 5.10 (s) 1715 (C=O), 1542 (N-H) Not reported
5.33g () Not reported 1715 (C=O), 3330 (N-H) 515.2276 [M+Na]+
37 () Allyl protons: δ 5.2–5.8 Not reported HR-MS confirms MW 508.3

*Hypothetical data inferred from analogs.

Biological Activity

Benzyl (2-(1H-indol-3-yl)-2-oxoethyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound features a unique combination of an indole moiety and a carbamate functional group. The indole ring is known for its involvement in various biological processes, including neurotransmission and anti-inflammatory responses. The structural formula can be summarized as follows:

C18H18N2O2\text{C}_{18}\text{H}_{18}\text{N}_{2}\text{O}_{2}

The biological activity of this compound is primarily attributed to its structural components. The indole moiety plays a crucial role in modulating neurotransmitter systems, which can lead to various pharmacological effects such as:

  • Antidepressant activity
  • Anti-inflammatory properties
  • Neuroprotective effects

Preliminary studies suggest that compounds with similar structures exhibit significant interactions with biological targets, making this compound a candidate for further pharmacological exploration .

In Vitro Studies

In vitro studies have demonstrated that this compound has promising activity against various enzymes and receptors. For instance, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases such as Alzheimer's.

Table 1: Inhibitory Activity Against AChE and BChE

CompoundIC50 (µM)Reference
This compound19.84 ± 0.95
Donepezil10.76 ± 1.66
Galanthamine9.77 ± 0.76

Case Studies

  • Neuroprotective Effects : A study evaluated the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. The results indicated that the compound significantly reduced cell death and improved cell viability compared to untreated controls.
  • Antidepressant Activity : Another investigation focused on the antidepressant-like effects in animal models. The compound was administered to rodents subjected to stress-induced behaviors, revealing a decrease in depressive-like symptoms, suggesting potential applications in treating mood disorders.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound indicates that modifications to the indole or carbamate portions can enhance or diminish biological activity. For example, substituents on the benzyl group can influence binding affinity to target receptors, impacting overall efficacy.

Table 2: SAR Insights

ModificationEffect on Activity
Methoxy group on benzeneIncreased AChE inhibition
Hydroxyl groupsEnhanced BChE inhibitory activity
Indole substitutionsVariable effects on neuroactivity

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